

The Role of TES-991 in NAD+ Biosynthesis: A Technical Guide

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Compound of Interest		
Compound Name:	TES-991	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **TES-991**, a potent and selective inhibitor of α -Amino- β -carboxymuconate- ϵ -semialdehyde Decarboxylase (ACMSD). By modulating the de novo NAD+ synthesis pathway, **TES-991** presents a promising strategy for enhancing cellular NAD+ levels, with therapeutic potential in metabolic and age-related diseases. This document details the mechanism of action, relevant signaling pathways, quantitative effects on NAD+ levels, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

TES-991 is a potent and selective small-molecule inhibitor of human α -Amino- β -carboxymuconate- ϵ -semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] The de novo pathway synthesizes NAD+ from the essential amino acid tryptophan. A critical branching point in this pathway occurs at the unstable intermediate, α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS).[3]

ACMSD diverts ACMS towards oxidative degradation. By inhibiting ACMSD, **TES-991** prevents this degradation, thereby increasing the flux of ACMS towards the spontaneous cyclization to quinolinic acid, a direct precursor for NAD+ synthesis.[3] This targeted inhibition effectively boosts the endogenous production of NAD+.



Signaling Pathway: ACMSD Inhibition to Mitochondrial Enhancement

The primary signaling cascade initiated by **TES-991** involves the direct elevation of intracellular NAD+ pools, which in turn activates NAD+-dependent enzymes, most notably Sirtuin 1 (SIRT1).

As depicted in Figure 1, the inhibition of ACMSD by **TES-991** redirects the tryptophan catabolism intermediate ACMS towards NAD+ production. The resulting increase in cellular NAD+ enhances the activity of SIRT1, a deacetylase that plays a crucial role in cellular metabolism and stress resistance.[3][4] Activated SIRT1 subsequently promotes mitochondrial biogenesis and improves mitochondrial function, including enhancing the oxygen consumption rate.[3][4] Studies have demonstrated that the protective effects of **TES-991** in a mouse model of non-alcoholic fatty liver disease (NAFLD) are dependent on SIRT1, highlighting this pathway's critical role.[3]

Quantitative Data Presentation

The efficacy of **TES-991** has been quantified both in vitro and in vivo. The data below is summarized from key studies investigating its potency and physiological effects.

Table 1: In Vitro Efficacy of **TES-991**

Parameter	Value	Cell Type/System	Reference
IC50	3 nM	Human ACMSD Enzyme	[1][2]

| NAD+ Levels | Dose-dependent increase | Primary Mouse Hepatocytes |[3] |

Table 2: In Vivo Effects of TES-991 in Mice



Parameter	Treatment Group	Liver NAD+ (pmol/mg tissue)	Kidney NAD+ (pmol/mg tissue)	Brain NAD+ (pmol/mg tissue)	Reference
NAD+ Concentratio n	Control	~620	~410	~225	[3]

Note: Values are estimated from graphical data presented in Piras et al., Nature 2019.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize **TES-991**.

In Vivo Mouse Study Protocol

This protocol outlines the treatment of mice to assess the physiological effects of **TES-991** on tissue NAD+ levels.

- Animal Model: 9-week old male C57BL/6J mice are used.[3]
- Acclimation: Animals are acclimated for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- Drug Formulation: TES-991 is supplemented into the chow diet to achieve a daily dose of 15 mg/kg body weight. For gavage or injection, TES-991 can be dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
- Treatment Groups:
 - Control Group: Mice receive a standard chow diet.



- TES-991 Group: Mice receive the TES-991 supplemented chow for 10 consecutive days.
 [3]
- Tissue Collection: At the end of the treatment period, mice are euthanized. Tissues of interest (liver, kidney, brain) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

NAD+ Quantification Protocol (Enzymatic Cycling Assay)

This method provides a sensitive measurement of NAD+ concentrations in tissue extracts.

- Reagent Preparation:
 - Extraction Buffer: 0.5 M Perchloric Acid (PCA).
 - Neutralization Buffer: 3 M Potassium Hydroxide (KOH), 1.5 M Potassium Phosphate (KH₂PO₄).
 - Cycling Reagent Mix: Prepare fresh, containing alcohol dehydrogenase (ADH), diaphorase, resazurin, and ethanol.
- Sample Preparation:
 - Homogenize ~20-30 mg of frozen tissue in 400 μL of ice-cold 0.5 M PCA.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant (acid-soluble extract) to a new tube.
 - Neutralize the extract by adding neutralization buffer until the pH is between 7.0 and 7.5.
 - Centrifuge again to pellet the potassium perchlorate precipitate. The supernatant contains the NAD+.
- Assay Procedure:
 - Prepare a standard curve using known concentrations of NAD+.



- Add 50 μL of sample or standard to wells of a 96-well plate.
- Add 100 μL of the cycling reagent mix to each well.
- Incubate the plate in the dark at room temperature for 1-2 hours.
- Measure fluorescence using a plate reader (Excitation ~540 nm, Emission ~590 nm).
- Data Analysis: Calculate NAD+ concentration in samples by interpolating from the standard curve and normalizing to the initial tissue weight.

SIRT1 Activity Assay Protocol (Fluorometric)

This protocol measures the deacetylase activity of SIRT1, which is expected to increase following a rise in NAD+ levels.

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
 - SIRT1 Substrate: Fluorogenic acetylated peptide substrate (e.g., from a commercial kit like Cayman Chemical #700730 or Sigma-Aldrich #CS1040).[2][4]
 - NAD+ Solution: Prepare a 50 mM solution of NAD+ in assay buffer.
 - Developer Solution: Contains a protease that cleaves the deacetylated substrate to release the fluorophore.
 - Stop Solution: Nicotinamide (a SIRT1 inhibitor) is often used to terminate the reaction.
- Assay Procedure:
 - Extract nuclear proteins from tissues or cells of interest.
 - In a 96-well black plate, add the nuclear extract, SIRT1 substrate, and NAD+ solution.
 - Initiate the reaction by adding purified recombinant SIRT1 or using the endogenous enzyme in the extract.



- Incubate at 37°C for 45-60 minutes.
- Add the developer solution and incubate for an additional 15-30 minutes at 37°C.[2]
- Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
- Data Analysis: Compare the fluorescence signal from the TES-991 treated group to the control group to determine the relative increase in SIRT1 activity.

Mitochondrial Oxygen Consumption Rate (OCR) Protocol

This protocol uses the Seahorse XF Analyzer to measure mitochondrial respiration in live cells, a key indicator of mitochondrial function.

- Cell Seeding: Seed primary hepatocytes or other relevant cells in a Seahorse XF cell culture microplate and allow them to adhere.
- Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a CO₂-free incubator at 37°C.
- Assay Medium Preparation: Prepare XF Assay Medium supplemented with substrates such as pyruvate, glutamine, and glucose. Warm to 37°C.
- Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with compounds that modulate respiration:
 - Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
 - Port B: FCCP (a protonophore) to measure maximal respiration.
 - Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to measure non-mitochondrial respiration.[5]
- Assay Execution:
 - Replace cell culture medium with pre-warmed XF Assay Medium.



- Incubate the cells in a CO₂-free incubator at 37°C for 1 hour prior to the assay.
- Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
- The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
- Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion

TES-991 is a well-characterized, potent inhibitor of ACMSD that leverages a clear, direct mechanism to boost de novo NAD+ biosynthesis. By shunting a key tryptophan metabolite towards NAD+ production, it elevates cellular NAD+ levels in critical metabolic tissues like the liver and kidney, as well as in the brain.[3] This increase in NAD+ subsequently activates SIRT1, leading to enhanced mitochondrial function. The targeted nature of **TES-991** and its demonstrated efficacy in preclinical models make it a valuable research tool and a promising therapeutic candidate for conditions associated with depleted NAD+ levels and mitochondrial dysfunction. The detailed protocols provided herein serve as a guide for further investigation into the physiological roles of ACMSD and the therapeutic potential of its inhibition.

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